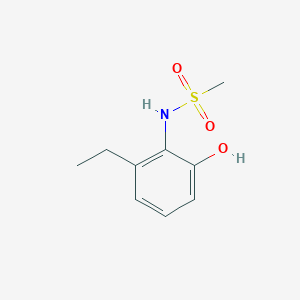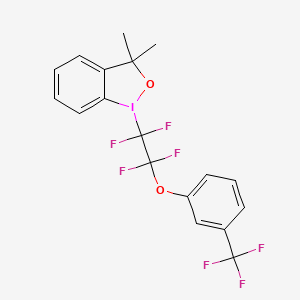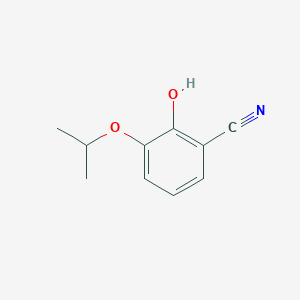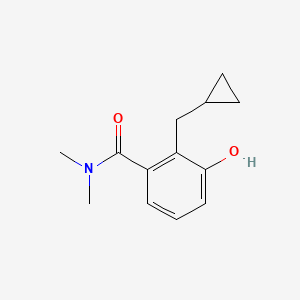
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide typically involves the introduction of the cyclopropylmethyl group to the benzamide core. One common method is through the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a benzamide derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Cyclopropylmethyl bromide in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carbonyl group.
Substitution: Introduction of various functional groups in place of the cyclopropylmethyl group.
科学的研究の応用
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of specific biochemical pathways. The hydroxyl and dimethyl groups can also contribute to the compound’s overall activity by influencing its solubility and stability.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethyl)-3-hydroxybenzamide
- N,N-Dimethyl-3-hydroxybenzamide
- 2-(Cyclopropylmethyl)-N,N-dimethylbenzamide
Uniqueness
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethyl and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in a single molecule can result in distinct properties that are not observed in similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-(cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)10-4-3-5-12(15)11(10)8-9-6-7-9/h3-5,9,15H,6-8H2,1-2H3 |
InChIキー |
SYRFDKBDNVBQAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
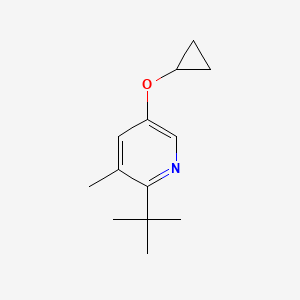
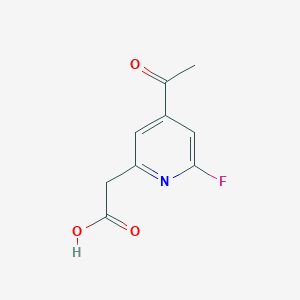
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
